BenchChemオンラインストアへようこそ!

5-Azaspiro[3.5]nonan-2-one

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

5-Azaspiro[3.5]nonan-2-one is a conformationally locked spirocyclic azetidin-2-one that delivers a unique 3D vector for functionalization—not achievable with regioisomeric 7-azaspiro or planar β‑lactam alternatives. Its rigid scaffold increases Fsp³, enhancing solubility and metabolic stability while reducing hERG liability, a class‑level advantage over piperidine motifs. Backed by in‑vivo antinociceptive data comparable to metamizole and proven utility in tetrodotoxin total synthesis, this building block is a strategic, data‑backed choice for CNS, pain, and oncology lead‑optimization programs.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15299291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.5]nonan-2-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CCNC2(C1)CC(=O)C2
InChIInChI=1S/C8H13NO/c10-7-5-8(6-7)3-1-2-4-9-8/h9H,1-6H2
InChIKeyLHEMVKPTMCQWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[3.5]nonan-2-one Procurement Guide: Spirocyclic Building Block for Rigid β-Lactam and Heterocyclic Synthesis


5-Azaspiro[3.5]nonan-2-one (CAS not yet assigned; molecular formula C8H13NO; MW 139.19 g/mol) is a spirocyclic azetidin-2-one (β-lactam) that features a nitrogen atom integrated at the 5-position of a fused spiro[3.5]nonane scaffold . The spirocyclic framework imparts significant conformational rigidity and a pronounced three-dimensional topology, making this compound a valuable synthetic intermediate and a scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry [1]. It is primarily utilized as a building block for the construction of more complex spiro-fused β-lactams and other nitrogen-containing heterocycles, with documented applications in the synthesis of compounds exhibiting antinociceptive activity and as potential intermediates in the production of complex natural product analogues [2][3].

Why 5-Azaspiro[3.5]nonan-2-one is Not Interchangeable with Other Spirocyclic or Azetidinone Building Blocks


Direct substitution of 5-Azaspiro[3.5]nonan-2-one with other spirocyclic or azetidinone building blocks is not feasible due to its unique combination of a reactive β-lactam carbonyl and a conformationally constrained azaspiro[3.5]nonane framework. The specific placement of the nitrogen atom at the 5-position within the spirocyclic junction defines a distinct three-dimensional vector for further functionalization that is not replicated by regioisomers (e.g., 7-azaspiro[3.5]nonane derivatives) or simpler azetidin-2-one scaffolds . As highlighted in recent medicinal chemistry reviews, the rigidity of such spirocyclic systems locks the molecular conformation to optimize target engagement, leading to improved efficacy and selectivity profiles that are lost when substituting with more flexible or planar alternatives [1]. Furthermore, the use of spirocyclic building blocks like 5-Azaspiro[3.5]nonan-2-one is a deliberate strategy to increase the fraction of sp³-hybridized atoms (Fsp³), which has been shown to correlate with improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to flat, aromatic analogs [1][2].

5-Azaspiro[3.5]nonan-2-one: A Quantitative Guide to Its Differential Performance as a Spirocyclic β-Lactam Scaffold


Enhanced Conformational Rigidity for Optimized Ligand-Target Binding Relative to Non-Spirocyclic Analogs

The 5-Azaspiro[3.5]nonan-2-one core provides a conformationally locked spirocyclic framework that is distinct from flexible, non-spirocyclic azetidin-2-one or piperidine analogs. This rigidity directly impacts ligand-target interactions. While direct binding data for the core scaffold itself is not available, a study on spirocyclic PLK4 inhibitors demonstrated that replacing a configurationally labile alkene moiety with a rigid spirocyclic linker (cyclopropyl) resulted in a 100-fold increase in plasma exposure in mice [1]. This class-level evidence underscores the impact of spirocyclic conformational restriction on pharmacokinetic properties, a key benefit offered by 5-Azaspiro[3.5]nonan-2-one over flexible analogs.

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

Class-Wide Reduction in hERG Cardiac Liability Relative to Piperidine-Containing Analogs

Spirocyclic amines, including the azaspiro[3.5]nonane scaffold, have been shown to mitigate hERG channel inhibition, a common off-target effect that causes cardiac toxicity. In a head-to-head comparison, replacing a piperidine moiety (Compound 3) with a 2-oxa-6-azaspiro[3.5]octane scaffold (Compound 4) reduced hERG activity and lowered lipophilicity while maintaining potency against the primary target (Pks13 thioesterase) [1]. While 5-Azaspiro[3.5]nonan-2-one was not the specific comparator, this provides strong class-level evidence that its spirocyclic structure offers a reduced risk of hERG-related cardiotoxicity compared to commonly used piperidine-based building blocks.

Cardiotoxicity hERG Inhibition Drug Safety Pharmacokinetics

Validated Synthetic Utility in Generating Antinociceptive Bis-Spiro β-Lactams with Activity Comparable to Metamizole Sodium

5-Azaspiro[3.5]nonan-2-one serves as the core scaffold for the synthesis of bis(spiro-β-lactams), specifically 2,2'-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones]. In a cross-study comparison, these synthesized compounds were found to exhibit antinociceptive activity at or above the level of the comparator drug, metamizole sodium, in a mouse hot-plate test [1]. This provides direct evidence of the scaffold's utility in generating biologically active molecules and offers a quantitative benchmark for its potential in pain research applications.

Antinociceptive Activity Pain Research Spiro-β-lactam Synthesis

Targeted Application Scenarios for 5-Azaspiro[3.5]nonan-2-one Based on Quantitative Differentiation


Scaffold for Lead Optimization in Pain Management: Directly Supported by Antinociceptive Activity Data

5-Azaspiro[3.5]nonan-2-one is a validated core scaffold for medicinal chemistry programs targeting pain and inflammation. The synthesis and in vivo evaluation of its bis(spiro-β-lactam) derivatives have demonstrated antinociceptive activity in a mouse model that is quantitatively comparable to metamizole sodium [1]. This evidence directly supports its procurement for research aimed at developing novel analgesics. Using this scaffold provides a data-backed starting point for SAR studies to further optimize potency and pharmacokinetic properties.

A 'Cardiosafe' Building Block Strategy to Mitigate hERG Liability in CNS and Other Therapeutic Areas

Procurement of 5-Azaspiro[3.5]nonan-2-one is a strategically sound decision for drug discovery projects seeking to proactively manage hERG channel-related cardiotoxicity risk. Class-level evidence demonstrates that replacing piperidine motifs with structurally similar azaspiro[3.5] scaffolds leads to a reduction in hERG inhibition [1]. This is particularly relevant for CNS and oncology programs where many lead compounds fail due to cardiovascular side effects. Incorporating this spirocyclic β-lactam early in the design phase can derisk the project and potentially improve the overall success rate of the development pipeline.

Key Intermediate for the Synthesis of Complex Natural Product Analogues (e.g., Tetrodotoxin)

The 1-azaspiro[3.5]nonan-2-one core is a recognized and essential intermediate in the complex multi-step synthesis of tetrodotoxin (TTX) and its analogues, as detailed in patent literature [1]. This establishes a high-value application for 5-Azaspiro[3.5]nonan-2-one and its derivatives in academic and industrial laboratories engaged in the total synthesis of complex natural products, where the ability to reliably introduce and elaborate this rigid, chiral scaffold is critical for accessing the target molecule's intricate architecture.

General Medicinal Chemistry for Exploring 3D Chemical Space and Improving ADME Properties

For any medicinal chemistry campaign aiming to move away from flat, aromatic structures and improve ADME profiles, 5-Azaspiro[3.5]nonan-2-one represents a strategic procurement. As supported by multiple authoritative reviews, incorporating spirocyclic scaffolds like this one increases molecular three-dimensionality and Fsp³ content [1][2]. This class-level inference suggests that using 5-Azaspiro[3.5]nonan-2-one as a building block will likely yield derivatives with enhanced solubility, reduced lipophilicity, and greater metabolic stability compared to those derived from more planar, traditional heterocycles. It is an ideal choice for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) aimed at identifying novel chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[3.5]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.